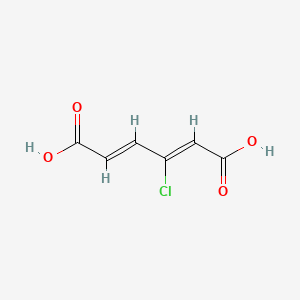
3-Chloro-2,4-hexadienedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloromuconic acid is a monochloromuconic acid carrying a chloro group at position 3.
Aplicaciones Científicas De Investigación
Environmental and Chemical Toxicity
3-Chloro-2,4-hexadienedioic acid and its related compounds are studied in environmental management due to their role in inducing aqueous toxicity. Research by Shang et al. (2005) on the ozonation of chlorophenols reveals that compounds like 2-chloro-2,4-hexadienedioic acid may be sources of toxicity during the ozonation process of chlorophenols (Shang et al., 2005).
Chemical Behavior and Reactions
The chemical behavior of compounds structurally related to 3-Chloro-2,4-hexadienedioic acid, such as 3-fluoro-2,4-hexadienedioate, has been studied by Pieken and Kozarich (1990). They focus on lactonization processes under different pH conditions and the influence of halo substituents on these chemical reactions (Pieken & Kozarich, 1990).
Polymer Stability
Hoang et al. (1982) researched the addition of HCl to 2–4 hexadiene in chlorinated solvents, contributing to the understanding of polymer stability. This study is significant in the field of polymer degradation and stability, relating to the chemical properties of compounds like 3-Chloro-2,4-hexadienedioic acid (Hoang et al., 1982).
Atmospheric Chemistry
The reactivity of α,β-unsaturated carbonyl compounds in atmospheric chemistry has been studied by Colmenar et al. (2018). Their work on the gas phase reaction of E,E-2,4-hexadienal with atmospheric oxidants provides insights into the tropospheric degradation mechanisms relevant to compounds like 3-Chloro-2,4-hexadienedioic acid (Colmenar et al., 2018).
Propiedades
Número CAS |
20665-95-6 |
|---|---|
Nombre del producto |
3-Chloro-2,4-hexadienedioic acid |
Fórmula molecular |
C6H5ClO4 |
Peso molecular |
176.55 g/mol |
Nombre IUPAC |
(2Z,4E)-3-chlorohexa-2,4-dienedioic acid |
InChI |
InChI=1S/C6H5ClO4/c7-4(3-6(10)11)1-2-5(8)9/h1-3H,(H,8,9)(H,10,11)/b2-1+,4-3- |
Clave InChI |
ICMVYBXQDUXEEE-XLFBNKDWSA-N |
SMILES isomérico |
C(=C/C(=O)O)\C(=C\C(=O)O)\Cl |
SMILES |
C(=CC(=O)O)C(=CC(=O)O)Cl |
SMILES canónico |
C(=CC(=O)O)C(=CC(=O)O)Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



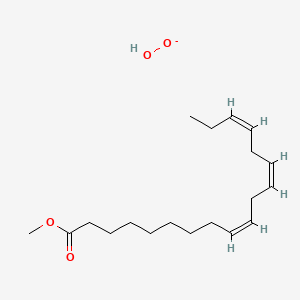

![(2S,3R,4S,5S,6R)-2-[(E)-3-phenylprop-2-enoxy]-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol](/img/structure/B1239193.png)
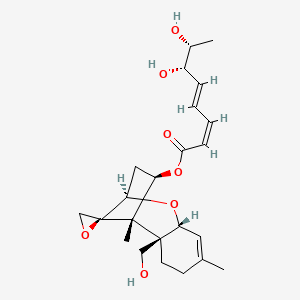



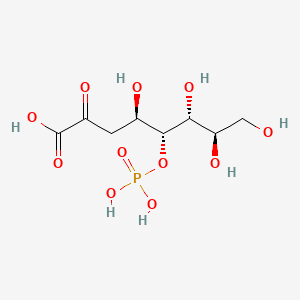
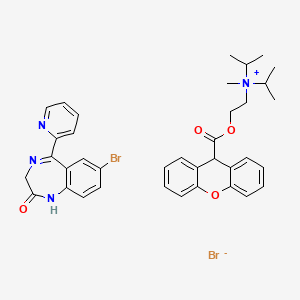
![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methoxy-[[hydroxy-[(E)-4-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-isobenzofuran-5-yl)-2-methyl-but-2-enoxy]phosphoryl]methyl]phosphinic acid](/img/structure/B1239204.png)
![6-[(5S)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-6H-furo[3,4-g][1,3]benzodioxol-8-one](/img/structure/B1239207.png)
![[(1R,2R,3S,4R,7S,9R,10R,12R,15R)-4,12-diacetyloxy-15-[(2S,3R)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1239208.png)

